molecular formula C9H9BF4KNO B1408127 Potassium trifluoro(3-((2-fluorophenyl)amino)-3-oxopropyl)borate CAS No. 1705578-28-4

Potassium trifluoro(3-((2-fluorophenyl)amino)-3-oxopropyl)borate

Cat. No.: B1408127
CAS No.: 1705578-28-4
M. Wt: 273.08 g/mol
InChI Key: ZFNKQQSAERQMRW-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-((2-fluorophenyl)amino)-3-oxopropyl)borate is a specialized organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions. This compound, with its unique structure, offers specific advantages in various chemical reactions due to its stability and reactivity.

Mechanism of Action

Target of Action

Potassium trifluoro(3-((2-fluorophenyl)amino)-3-oxopropyl)borate is a type of organoboron reagent . The primary targets of this compound are the carbon-centered radical intermediates . These intermediates play a crucial role in various chemical reactions, particularly in the formation of carbon-carbon (C-C) bonds .

Mode of Action

This compound interacts with its targets by participating in Suzuki–Miyaura-type reactions . It offers several advantages over other boron sources like boronic acids and esters due to its stability and compliance with strong oxidative conditions . It can proceed with full conversion and selectivity, avoiding degradation of the boron functionality .

Biochemical Pathways

The compound affects the biochemical pathways involved in the formation of C-C bonds . It acts as a versatile coupling partner in a vast array of C-C bond-forming reactions . The changes in these pathways can lead to the synthesis of various complex organic compounds.

Pharmacokinetics

Its stability and resistance to degradation suggest that it may have unique absorption, distribution, metabolism, and excretion (adme) properties that impact its bioavailability .

Result of Action

The result of the compound’s action is the formation of new C-C bonds . This can lead to the synthesis of various complex organic compounds, which can be used in the development of pharmaceuticals, agrochemicals, and materials .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be moisture- and air-stable , suggesting that it can maintain its efficacy and stability in various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(3-((2-fluorophenyl)amino)-3-oxopropyl)borate typically involves the reaction of a boronic acid or ester with potassium fluoride and a suitable trifluoroborate source. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and may be catalyzed by palladium or other transition metals. The process is generally carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-((2-fluorophenyl)amino)-3-oxopropyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acids, esters, and substituted boron compounds. These products are valuable intermediates in organic synthesis and pharmaceuticals.

Scientific Research Applications

Potassium trifluoro(3-((2-fluorophenyl)amino)-3-oxopropyl)borate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(3-((2-fluorophenyl)amino)-3-oxopropyl)borate is unique due to its specific functional groups, which provide distinct reactivity and stability. Compared to similar compounds, it offers enhanced performance in certain cross-coupling reactions and greater stability under oxidative conditions .

Properties

IUPAC Name

potassium;trifluoro-[3-(2-fluoroanilino)-3-oxopropyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF4NO.K/c11-7-3-1-2-4-8(7)15-9(16)5-6-10(12,13)14;/h1-4H,5-6H2,(H,15,16);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNKQQSAERQMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC(=O)NC1=CC=CC=C1F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF4KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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